L-Threonine benzyl ester hemioxalate L-Threonine benzyl ester hemioxalate
Brand Name: Vulcanchem
CAS No.: 86088-59-7
VCID: VC0052877
InChI: InChI=1S/2C11H15NO3.C2H2O4/c2*1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9;3-1(4)2(5)6/h2*2-6,8,10,13H,7,12H2,1H3;(H,3,4)(H,5,6)/t2*8-,10+;/m11./s1
SMILES: CC(C(C(=O)OCC1=CC=CC=C1)N)O.CC(C(C(=O)OCC1=CC=CC=C1)N)O.C(=O)(C(=O)O)O
Molecular Formula: C24H32N2O10
Molecular Weight: 508.524

L-Threonine benzyl ester hemioxalate

CAS No.: 86088-59-7

Cat. No.: VC0052877

Molecular Formula: C24H32N2O10

Molecular Weight: 508.524

* For research use only. Not for human or veterinary use.

L-Threonine benzyl ester hemioxalate - 86088-59-7

Specification

CAS No. 86088-59-7
Molecular Formula C24H32N2O10
Molecular Weight 508.524
IUPAC Name benzyl (2S,3R)-2-amino-3-hydroxybutanoate;oxalic acid
Standard InChI InChI=1S/2C11H15NO3.C2H2O4/c2*1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9;3-1(4)2(5)6/h2*2-6,8,10,13H,7,12H2,1H3;(H,3,4)(H,5,6)/t2*8-,10+;/m11./s1
Standard InChI Key ZJXJCFJXVAXCRR-FFKFEZPRSA-N
SMILES CC(C(C(=O)OCC1=CC=CC=C1)N)O.CC(C(C(=O)OCC1=CC=CC=C1)N)O.C(=O)(C(=O)O)O

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Identification

L-Threonine benzyl ester hemioxalate is identified through several systematic and common names in chemical databases and literature. The compound is registered with specific identifiers that facilitate its recognition in scientific research and chemical cataloging systems.

The compound is known by several synonyms in chemical databases:

  • L-Threonine benzyl ester hemioxalate

  • Benzyl (2S,3R)-2-amino-3-hydroxybutanoate;oxalic acid

  • (2S,3R)-benzyl 2-amino-3-hydroxybutanoate hemioxalate

  • (2S,3R)-Benzyl 2-amino-3-hydroxybutanoate oxalate(2:1)

Its registry information includes:

  • CAS Registry Number: 86088-59-7

  • PubChem CID: 45072172

The parent compound of this derivative is Benzyl L-threoninate (CID 7022318), which forms the hemioxalate salt with oxalic acid in a 2:1 ratio. This relationship is important for understanding the compound's chemistry and applications in various fields of research .

Structural Features

L-Threonine benzyl ester hemioxalate maintains the core structure of the amino acid L-threonine while incorporating specific modifications that enhance its utility in chemical synthesis. The compound's structure includes:

  • A benzyl ester group protecting the carboxylic acid function of L-threonine

  • Preserved stereochemistry at both chiral centers (2S,3R configuration)

  • A hemioxalate counterion that stabilizes the amino group

  • A hydroxyl group at the beta position that remains free for further chemical manipulations

The molecular structure can be visualized as two molecules of benzyl L-threoninate associated with one molecule of oxalic acid, creating a stable crystalline salt. This structural arrangement provides improved stability compared to the free amine form while maintaining the reactivity necessary for its use in peptide synthesis and other applications .

Physical and Chemical Properties

The physical and chemical properties of L-Threonine benzyl ester hemioxalate define its behavior in various experimental conditions and applications. Though specific data for the hemioxalate form is limited in the search results, related compounds provide valuable insights.

Table 1: Physical and Chemical Properties of L-Threonine Benzyl Ester Derivatives

PropertyL-Threonine benzyl ester hemioxalateL-Threonine benzyl ester hydrochlorideL-Threonine benzyl ester oxalate(1:1)
Molecular Weight508.5 g/mol 245.70 g/mol Not specified in results
Physical StateSolid (presumed)Solid Solid (presumed)
AppearanceNot specifiedWhite to almost white powder to crystal Not specified
Melting PointNot specified128.0-132.0°C Not specified
Optical RotationNot specified[α]20D = -10.0 to -12.0° (c=1, EtOH) [α]20D = -10 ± 2° (c=1 in MeOH)
SolubilityLikely soluble in polar organic solventsNot specifiedNot specified

The stereochemical properties of the compound are significant, with the L-configuration (or S-configuration at the α-carbon) being essential for its biological and synthetic applications. The optical rotation values indicate its chiral nature, which is crucial for its recognition by biological systems and enzymes .

Synthesis and Preparation Methods

Purification and Characterization

Purification of L-Threonine benzyl ester hemioxalate typically involves crystallization techniques to obtain the pure compound. The patent literature suggests a method where the crude product is diluted with an appropriate solvent (such as isopropyl ether), resulting in the precipitation of the desired salt as a white solid .

Characterization of the compound can be performed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure

  • High-Performance Liquid Chromatography (HPLC) for purity assessment

  • Specific rotation measurements to verify the correct stereochemistry

  • Mass spectrometry to confirm the molecular weight and fragmentation pattern

For the related compounds, quality standards typically include:

  • Purity: >98.0% by HPLC analysis

  • Optical rotation: Within defined ranges (e.g., -10.0 to -12.0° for related compounds)

  • Melting point: Within a narrow range (e.g., 128.0-132.0°C for the hydrochloride salt)

Similar quality parameters would be expected for L-Threonine benzyl ester hemioxalate, adjusted for the specific properties of this salt form.

Applications and Research Significance

Pharmaceutical Applications

L-Threonine benzyl ester hemioxalate has significant applications in pharmaceutical research and development. As a protected form of the essential amino acid L-threonine, it serves as a valuable intermediate in the synthesis of various pharmaceuticals.

The compound is particularly useful in:

  • Peptide synthesis: The benzyl ester protection of the carboxyl group allows for selective reactions at the amino terminus, facilitating the controlled assembly of peptide chains.

  • Drug development: It serves as a key intermediate in synthesizing various pharmaceuticals, particularly those targeting neurological disorders, enhancing drug efficacy and bioavailability .

  • Prodrug design: The ester functionality provides a potential site for metabolic activation, making it useful in prodrug strategies where controlled release of the active compound is desired.

The importance of the hemioxalate salt form lies in its enhanced stability compared to the free amine, facilitating longer shelf-life and more predictable behavior in synthetic protocols. This stability is crucial for pharmaceutical applications where reproducibility and purity are paramount concerns.

Biochemical Research

In biochemical research, L-Threonine benzyl ester hemioxalate serves as a valuable tool for studying amino acid metabolism and protein structure-function relationships. Its applications include:

  • Metabolic pathway studies: The compound is used in research on amino acid metabolism, helping scientists understand metabolic pathways and enzyme functions, which can lead to new therapeutic strategies .

  • Protein modification studies: The protected form allows for selective incorporation into proteins or peptides for structure-activity relationship studies.

  • Enzyme kinetics: As a substrate analog, it can be used to study the specificity and catalytic mechanisms of various enzymes involved in amino acid processing.

The stereochemical purity of the compound is essential for these applications, as biological systems typically recognize and interact with specific stereoisomers. The well-defined stereochemistry of L-Threonine benzyl ester hemioxalate (2S,3R configuration) makes it particularly valuable for studies requiring stereochemical precision .

Comparative Analysis

Relationship with Other Threonine Derivatives

L-Threonine benzyl ester hemioxalate belongs to a family of threonine derivatives that vary in their protection groups, salt forms, and stereochemistry. Understanding these relationships provides context for its specific applications and properties.

Table 2: Comparison of L-Threonine Benzyl Ester Hemioxalate with Related Compounds

CompoundMolecular FormulaMolecular WeightStereochemistryKey Differences
L-Threonine benzyl ester hemioxalateC24H32N2O10508.5 g/mol 2S,3R2:1 ratio with oxalic acid
L-Threonine benzyl ester hydrochlorideC11H15NO3·HCl245.70 g/mol 2S,3RHCl salt instead of oxalate
D-Threonine benzyl ester oxalateC13H17NO7299.28 g/mol 2R,3SD-isomer, 1:1 ratio with oxalic acid
N-[(Phenylmethoxy)carbonyl]-L-threonine phenylmethyl esterC19H21NO5343.4 g/mol 2S,3RAdditional N-protection with Cbz group

The key differences between these compounds affect their reactivity, stability, and applications:

  • Salt form: The hemioxalate, hydrochloride, and oxalate salts offer different solubility profiles and stability characteristics.

  • Protection strategy: While the benzyl ester protects the carboxyl group in all these derivatives, additional protection (like the Cbz group) on the amino terminus creates compounds with different reactivity patterns .

  • Stereochemistry: The L vs. D configuration determines biological recognition and activity, with the natural L-form generally being more relevant for biological applications .

Stereochemical Considerations

The stereochemistry of L-Threonine benzyl ester hemioxalate is a critical aspect of its identity and function. As a derivative of L-threonine, it maintains the 2S,3R configuration at its two stereogenic centers.

The importance of this stereochemistry is evident in several contexts:

  • Optical activity: The specific optical rotation values serve as identity markers and quality control parameters. For related compounds like L-Threonine benzyl ester hydrochloride, the [α]20D value ranges from -10.0 to -12.0° (c=1, EtOH) .

  • Biological recognition: Enzymes and biological receptors typically recognize specific stereoisomers, making the correct stereochemistry essential for biological applications.

  • Synthetic utility: In peptide synthesis and other applications, the defined stereochemistry ensures predictable reactivity and product stereochemistry.

The D-isomer (D-Threonine benzyl ester oxalate, 2R,3S configuration) serves different functions and is often used in comparative studies or specialized applications where the unnatural D-configuration is preferred .

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